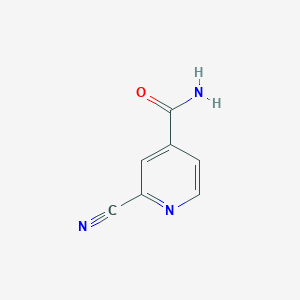

2-Cyanoisonicotinamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-cyanopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJSESNRQXAFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625208 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-47-3 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Direct Synthesis of 2-Cyanoisonicotinamide

Direct synthesis approaches aim to produce this compound from readily available starting materials in a minimal number of steps. One prominent method involves the cyanation of a pyridine (B92270) N-oxide precursor. Specifically, this compound can be formed directly from 4-amidopyridine N-oxide. chem-soc.si This transformation utilizes a cyanation reagent in the presence of an acylating agent. chem-soc.si

A study demonstrated the efficacy of using potassium cyanide (KCN) with dimethylcarbamoyl chloride as the acylating agent in an acetonitrile (CH3CN) solvent. chem-soc.si This particular combination proved to be superior to other cyanide sources like sodium cyanide (NaCN), silver cyanide (AgCN), and zinc cyanide (Zn(CN)2), which resulted in lower yields of the desired product. chem-soc.si

Table 1: Cyanation of 4-Amidopyridine N-Oxide

| Entry | Cyanide Source | Acylating Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | KCN | Dimethylcarbamoyl Chloride | CH3CN | Good |

| 2 | NaCN | Dimethylcarbamoyl Chloride | CH3CN | Lower |

| 3 | AgCN | Dimethylcarbamoyl Chloride | CH3CN | Lower |

Data synthesized from a study on the direct formation of 2-cyano-4-amidopyridine. chem-soc.si

Another approach involves coupling 2-cyanoisonicotinic acid with a suitable amine on a solid support, which is particularly useful in the context of peptide synthesis. nih.gov This method allows for the direct incorporation of the this compound moiety into larger molecules from commercially available precursors. nih.govmonash.edunih.gov

Functionalization Approaches for Isonicotinamide (B137802) Scaffolds

Modifying the isonicotinamide core is a key strategy for creating diverse derivatives. This involves the selective functionalization of C–H bonds and the use of the amide group to direct reactions.

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool for constructing organic molecules, as it allows for the efficient derivatization of substrates. umich.edu However, palladium-catalyzed C–H functionalization of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov Despite these difficulties, methods are being developed for the transition metal-catalyzed C–H functionalization of a variety of substrates, from simple chemicals to complex pharmaceuticals. umich.edu These methods often focus on rational catalyst design informed by mechanistic analysis to achieve selectivity. umich.edu Transition-metal-free C–H functionalization methods have also been developed for the synthesis of complex aryl compounds. rsc.org

The amide group of isonicotinamide can act as a directing group to guide the functionalization of the pyridine ring. Palladium-catalyzed cross-coupling reactions are a robust class of reactions for creating carbon-carbon and carbon-heteroatom bonds and have had a significant impact in drug discovery. nih.gov

In the context of isonicotinic acid derivatives, the amide group can be used to direct the intermolecular arylation of C–H bonds. nih.gov Research has shown that by using a bulky N-(3,5-dimethylphenyl) amide as the directing group, mono-selective arylation of isonicotinic acid can be achieved. nih.gov This strategy provides an efficient route to prepare structurally diverse isonicotinic acids. nih.gov The choice of directing group is crucial; for instance, a strongly electron-withdrawing N-(perfluorophenyl) amide was found to make the pyridine ring more electron-deficient, thereby slowing the reaction. nih.gov Nickel-photoredox catalysis has also emerged as a method to promote amide arylations under moderate temperatures without the need for strong bases. chemistryviews.orgdigitellinc.com

Table 2: Amide-Directed Arylation of Isonicotinic Acid Derivative

| Directing Group | Ligand | Yield of Mono-arylated Product (%) |

|---|---|---|

| N-(perfluorophenyl) | --- | 14 |

Data from a study on Pd(0)/PR3–Catalyzed Arylation of Isonicotinic Acid Derivatives. nih.gov

Cyano Group Introduction and Manipulation in Pyridine Systems

The introduction of the cyano group is a critical step in the synthesis of this compound and related compounds. Various methods exist, from building the ring with the nitrile present to direct cyanation of a pre-formed pyridine ring.

The [2+2+2] cycloaddition of alkynes and nitriles is an efficient and atom-economical method for synthesizing pyridine derivatives. researchgate.net This reaction has emerged as a straightforward approach to obtain these heterocyclic structures. researchgate.net While these cycloadditions often use tethered diynes, examples of fully intermolecular catalytic [2+2+2] pyridine synthesis with unactivated nitriles are also known. researchgate.net

Different catalytic systems can be employed:

Metal-Free: A Brønsted acid can mediate a formal [2+2+2] cycloaddition of heteroalkynes and nitriles under mild conditions, providing a modular approach to highly substituted pyridine cores. nih.govdocumentsdelivered.com

Photocatalyzed: The reaction can be carried out using lamps or even sunlight at room temperature in various organic solvents or water. This method is applicable to a wide variety of aliphatic and aromatic nitriles. nih.gov

Transition-Metal-Catalyzed: Earth-abundant metals like cobalt and iron have been used as versatile and economical catalysts for the synthesis of functionalized pyridines via this cycloaddition. researchgate.netrsc.org

The cyanation of pyridine N-oxides is one of the most useful synthetic methods for forming cyanopyridines. chem-soc.si Oxidation of a pyridine to a pyridine N-oxide significantly activates the ring for nucleophilic substitution, primarily at the 2- and 4-positions. researchgate.net Following the introduction of the cyano group, the N-oxide can be deoxygenated to yield the desired cyanopyridine. researchgate.net

The Reissert-Henze reaction is a classic example, where a pyridine N-oxide reacts with a cyanide source and an acylating agent. chem-soc.si A modified version of this reaction uses trimethylsilanecarbonitrile for the regioselective cyanation of pyridine 1-oxides. acs.org This method allows for the precise placement of the cyano group. For example, the direct α-cyanation of 4-amidopyridine N-oxide using dimethylcarbamoyl chloride and potassium cyanide provides a direct route to 2-cyano-4-amidopyridine (this compound). chem-soc.si

Green Chemistry and Sustainable Synthetic Routes for this compound Analogs

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of green and sustainable methods for producing pharmaceutically relevant molecules, including analogs of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies in this domain include the use of alternative energy sources like microwave and ultrasonic irradiation, the application of biocatalysis, and the implementation of solvent-free reaction conditions.

One prominent green approach is the use of microwave irradiation to facilitate one-pot, multi-component reactions for the synthesis of cyanopyridine derivatives. semanticscholar.org This method offers significant advantages, including short reaction times, high yields, and the elimination of solvents, which are often a major source of chemical waste. semanticscholar.org For instance, the synthesis of various 2-amino-3-cyanopyridine derivatives has been successfully achieved by reacting an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under solvent-free microwave irradiation. semanticscholar.org This procedure not only simplifies the workup process but also aligns with the principles of green chemistry by being environmentally friendly. semanticscholar.org

Ultrasonic irradiation presents another effective alternative energy source for the green synthesis of 2-amino-3-cyanopyridine derivatives. tandfonline.com Research has demonstrated that these compounds can be synthesized in high yields (85-99%) and short reaction times (4-25 minutes) through a one-pot, four-component reaction in an ultrasonic bath without the need for any solvent or catalyst. tandfonline.com The main advantage of this multicomponent reaction strategy is the elimination of the need for separation and purification of intermediates, which reduces time, cost, and waste generation. tandfonline.com

The following table summarizes the results of a study on the ultrasonic-assisted synthesis of various 2-amino-3-cyanopyridine derivatives.

Table 1. Ultrasonic-Assisted Green Synthesis of 2-Amino-3-Cyanopyridine Derivatives

| Compound | Ar | R | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3a | 4-ClC6H4 | CH3 | 4 | 99 |

| 4a | 4-ClC6H4 | C6H5 | 5 | 98 |

| 5a | 4-ClC6H4 | 4-CH3C6H4 | 7 | 96 |

| 6a | 4-ClC6H4 | 4-OCH3C6H4 | 6 | 97 |

| 7a | 4-ClC6H4 | 4-ClC6H4 | 5 | 98 |

| 1b | 4-NO2C6H4 | CH3 | 10 | 95 |

| 2b | 4-NO2C6H4 | C6H5 | 12 | 94 |

| 8b | 4-NO2C6H4 | 4-BrC6H4 | 15 | 92 |

Biocatalysis offers a highly selective and environmentally benign pathway for the synthesis of nicotinamide derivatives. researchgate.netnih.gov The use of enzymes, such as the immobilized lipase Novozym® 435 from Candida antarctica, allows for the efficient synthesis of these compounds under mild reaction conditions. researchgate.netnih.gov A notable development in this area is the use of continuous-flow microreactors, which can significantly reduce reaction times and increase product yields compared to traditional batch processes. nih.gov For example, the synthesis of nicotinamide derivatives from methyl nicotinate and various amines has been achieved with high yields (81.6–88.5%) in as little as 35 minutes using a continuous-flow system with the environmentally friendly solvent tert-amyl alcohol. nih.gov

Below is a data table comparing the efficiency of enzymatic synthesis of a nicotinamide derivative in a continuous-flow microreactor versus a batch reactor.

Table 2. Comparison of Continuous-Flow vs. Batch Enzymatic Synthesis of a Nicotinamide Derivative

| Method | Space-Time Yield (g L⁻¹ h⁻¹) | Conversion (%) |

|---|---|---|

| Continuous-flow | 14.6 | 88.5 |

Mechanochemistry, which involves chemical transformations induced by mechanical force, represents another sustainable synthetic strategy. This solvent-free approach has been successfully applied to the synthesis of co-crystals of nicotinamide. researchgate.net While not a direct synthesis of the amide bond, it demonstrates the potential of solid-state reactions to create complex structures in a green manner, reducing reliance on solvents and potentially lowering energy consumption. researchgate.net

Further embracing the principles of green chemistry, researchers have utilized natural and waste materials as catalysts. For instance, doped animal bone meal has been employed as an efficient and eco-friendly catalyst for the multi-component synthesis of 3-cyanopyridine derivatives. researchgate.net This method boasts high yields (80–92%) and very short reaction times (10–15 minutes), highlighting the potential of using readily available and sustainable catalysts in organic synthesis. researchgate.net

These examples underscore a clear trend towards the development of more sustainable synthetic routes for this compound analogs and related heterocyclic compounds. By leveraging alternative energy sources, biocatalysis, and novel catalytic systems, the chemical industry can significantly reduce its environmental impact while continuing to produce valuable chemical entities.

Reactivity and Mechanistic Investigations of 2 Cyanoisonicotinamide

Reaction Pathways Involving the Cyano Functionality

The cyano group (C≡N) in 2-Cyanoisonicotinamide is a primary site for chemical transformations due to the polarity of the carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic addition represents a fundamental reaction pathway for nitriles. wikipedia.org In this type of reaction, a nucleophile attacks the partially positive carbon atom of the cyano group, breaking the pi bond and forming a new single bond. wikipedia.org

A prominent and well-documented example of this reactivity is the reaction between this compound (CINA) and an N-terminal cysteine residue in a peptide. nih.gov This reaction proceeds via a two-step condensation. The first step is a nucleophilic attack of the cysteine's sulfhydryl group (thiol) on the nitrile carbon, which forms a thioimidate intermediate. This is followed by a subsequent intramolecular condensation involving the terminal amino group, resulting in the formation of a stable dihydrothiazole ring and the release of ammonia (B1221849). researchgate.net This specific transformation is a cornerstone of the biocompatible conjugation chemistry discussed in section 3.3.1. The electron-withdrawing nature of the isonicotinamide (B137802) ring enhances the electrophilicity of the cyano carbon, facilitating the nucleophilic attack under mild, aqueous conditions. researchgate.net

Pericyclic reactions are concerted chemical reactions that proceed through a single, cyclic transition state. wikipedia.orgmsu.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by the simultaneous breaking and forming of bonds in a cyclic array of atoms. wikipedia.orgmsu.edu They are typically unaffected by solvent changes or the presence of radical initiators. msu.edu

While pericyclic reactions are a major class of transformations in organic chemistry, the participation of the unactivated cyano group of this compound in such pathways is not a widely reported area of its reactivity. The primary documented reactions for this compound involve nucleophilic addition to the cyano group rather than concerted, cyclic rearrangements of pi-electron systems typical of pericyclic transformations. nih.govnih.gov

The pyridine (B92270) ring in this compound is an electron-deficient aromatic system. This deficiency, caused by the electronegative nitrogen atom, makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). The presence of two electron-withdrawing substituents—the cyano group at position 2 and the amide group at position 4—further depletes the ring of electron density, enhancing its electrophilic character.

While specific studies on the reaction of this compound with external cyanide species are not extensively detailed in the literature, the general reactivity of pyridinium (B92312) salts with cyanide is known to result in the formation of dihydropyridine (B1217469) derivatives. scispace.com Given the electron-poor nature of the pyridine ring in this compound, it is mechanistically plausible that it could react with nucleophiles like cyanide, potentially leading to addition products or ring-opening under certain conditions. nih.gov

Amide Group Reactivity and Transformations

The isonicotinamide moiety contains a primary amide group (-CONH2). Amides are generally stable functional groups but can undergo a range of chemical transformations. Common reactions include hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, reduction to an amine, or dehydration to a nitrile.

In the context of complex molecules, amide groups can also function as directing groups in transition metal-catalyzed C-H functionalization reactions, facilitating the substitution of C-H bonds at positions ortho to the amide. mdpi.com However, specific literature detailing these transformations for the amide group in this compound is limited, with research largely focused on the reactivity of the cyano group for conjugation purposes.

Biocompatible Reaction Chemistries of this compound

A significant area of investigation for this compound has been its application in biocompatible chemistry, particularly for the modification and cyclization of peptides under physiological conditions.

The reaction between an N-terminal cysteine and this compound (CINA) has emerged as a novel and efficient "click" reaction for rapid peptide macrocyclization. nih.govnih.gov This biocompatible conjugation is highly selective and can be performed in aqueous buffers at neutral pH and room temperature. researchgate.net The CINA moiety can be readily incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS) using commercially available precursors. nih.gov

This method has been successfully applied to generate potent macrocyclic peptide inhibitors of the Zika virus (ZIKV) protease NS2B-NS3. nih.gov Researchers designed peptides with an N-terminal cysteine and a C-terminal CINA motif attached via different amino acid linkers to study the effect of macrocycle ring size on inhibitory activity. nih.gov The results demonstrated that the activity was highly dependent on the linker length, with the shortest linker providing the most potent inhibition. nih.govnih.gov The most active cyclic peptide exhibited an inhibition constant (Ki) of 0.64 µM, which was 78 times more potent than its linear counterpart. nih.govnih.gov

| Compound | Linker Amino Acid | Inhibition Constant (Ki) in µM |

|---|---|---|

| 1b | Dap | 0.64 |

| 2b | Dab | 3.0 |

| 3b | Orn | 8.6 |

| 4b | Lys | >50 |

| 5 (linear) | N/A | 50 |

Data sourced from Patil, N. A., et al., ACS Medicinal Chemistry Letters, 2021. nih.gov

This Cys-CINA conjugation strategy offers a facile and automatable alternative to other macrocyclization techniques, avoiding the need for advanced synthetic setups or harsh reaction conditions. nih.gov Its compatibility with standard peptide synthesis makes it a valuable tool for the rapid generation and screening of macrocyclic peptide libraries in drug discovery. nih.govresearchgate.net

Cysteine-2-Cyanoisonicotinamide (Cys-CINA) Conjugation for Macrocyclization

Mechanistic Elucidation of Thiazol(in)e Formation

The reaction between 2-cyanopyridine (B140075) derivatives and N-terminal cysteine residues to form a thiazoline (B8809763) ring is a key transformation in bioconjugation chemistry. The proposed mechanism for this reaction involves a multi-step process that begins with the nucleophilic attack of the cysteine's thiol group on the nitrile carbon of the 2-cyanopyridine. nih.govresearchgate.net This initial step results in the reversible formation of a thioimidate intermediate.

Following the formation of the thioimidate, an intramolecular cyclization occurs. The amide nitrogen of the cysteine residue acts as a nucleophile, attacking the thioimidate carbon to form a five-membered ring, which is a 2-amidethiazolidine intermediate. nih.gov The final step involves the irreversible hydrolysis of the amide bond within this intermediate, leading to the release of ammonia and the formation of the stable thiazoline-modified C-terminal fragment and the corresponding N-terminal peptide fragment. nih.gov There are at least two proposed mechanisms for this thiazoline ring formation. nih.govresearchgate.net This cyclodesulfhydration process is an efficient method for creating peptide-derived 2-thiazolines under mild conditions.

Orthogonality and Selectivity in Biological Media

A critical feature of the reaction between this compound and N-terminal cysteine is its high degree of selectivity, a property known as orthogonality in the context of bioorthogonal chemistry. This means the reaction proceeds efficiently without interfering with other functional groups present in a complex biological milieu. The reaction is reported to be a biocompatible "click" reaction, compatible with all canonical amino acids. nih.govresearchgate.net

Experimental evaluations have demonstrated that 2-cyanopyridine derivatives are highly selective for cysteine. researchgate.net When tested against a panel of other amino acids—including serine, threonine, lysine, histidine, tyrosine, tryptophan, arginine, aspartic acid, and glutamic acid—no reaction was observed, and the starting 2-cyanopyridine compound was fully recovered. researchgate.net This high selectivity is crucial for its application in biological systems, as it ensures that modification occurs only at the intended N-terminal cysteine site, avoiding off-target reactions with other residues in a protein or peptide. researchgate.netresearchgate.net

Influence of Electron-Withdrawing Groups on Cysteine Reactivity

The reactivity of the 2-cyanopyridine moiety towards cysteine is significantly influenced by the electronic properties of substituents on the pyridine ring. Systematic studies have revealed that the presence of electron-withdrawing groups enhances the reaction rate and efficiency. nih.govresearchgate.netrsc.org These groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the cysteine thiol. researchgate.netnih.gov

For instance, installing fluoro and trifluoromethyl groups on the pyridine ring has been shown to make the nitrile group more reactive, allowing for efficient thiazoline ring formation in aqueous media. researchgate.net A 2-cyanopyridine with a trifluoromethyl group at the 5-position showed improved reactivity, while those bearing a fluoro group proceeded with very high yields. nih.govresearchgate.net Conversely, 2-cyanopyridines substituted with electron-donating groups, such as methoxy (B1213986) (OMe) or amino (NH2, NHAc) groups, exhibited reduced reaction efficiency. researchgate.net

The table below summarizes the effect of various substituents on the yield of the reaction between 2-cyanopyridines and cysteine.

| 2-Cyanopyridine Substituent (at position 5) | Product Yield (%) | Electronic Effect of Substituent |

| H | Moderate | Neutral |

| CF₃ | 73% | Strong Electron-Withdrawing |

| F | 97% (at position 5) / 94% (at position 3) | Strong Electron-Withdrawing |

| SO₂NH₂ | 53% | Electron-Withdrawing |

| Br | High | Electron-Withdrawing |

| OMe | Low | Electron-Donating |

| NH₂ | Low | Electron-Donating |

| NHAc | Low | Electron-Donating |

Data compiled from studies on various 2-cyanopyridine derivatives reacting with cysteine. nih.govresearchgate.net

Peptide Bond Cleavage Mechanisms Induced by 2-Cyanopyridines

In addition to bioconjugation, highly reactive 2-cyanopyridines can induce the cleavage of the peptide bond at the N-terminal side of a cysteine residue. nih.govrsc.org This process is particularly relevant in the context of the tripeptide glutathione (B108866) (γ-Glu-Cys-Gly). The mechanism for peptide bond cleavage is an extension of the thiazoline formation pathway. researchgate.net

The reaction is initiated by the nucleophilic addition of the cysteine thiol to the 2-cyanopyridine, followed by intramolecular cyclization to form the 2-amidethiazolidine intermediate, as described previously. nih.gov However, instead of simple ring opening, an irreversible hydrolysis of the adjacent amide bond occurs. This results in the cleavage of the peptide chain, releasing the N-terminal peptide fragment (in the case of glutathione, glutamic acid) and the newly formed cyclic thiazoline-modified C-terminal fragment. nih.govresearchgate.net This cysteine-selective cleavage has been demonstrated with structurally optimized, highly reactive 2-cyanopyridine derivatives under mild, aqueous conditions. researchgate.net

Application in Automated Solid-Phase Peptide Synthesis

The unique reactivity of this compound has been harnessed for applications in peptide chemistry, particularly for the synthesis of macrocyclic peptides. A significant advantage of this chemistry is its compatibility with standard automated solid-phase peptide synthesis (SPPS). nih.govnih.gov This allows for the efficient and automated generation of complex peptide structures.

The methodology involves incorporating a precursor to this compound directly onto the peptide chain during the automated synthesis process. nih.gov For example, 2-cyanoisonicotinic acid (CINA) can be coupled to a free amine on the peptide side-chain while it is still attached to the solid support resin. nih.gov This is typically achieved by using an amino acid with an orthogonal protecting group (like ivDde) on its side chain, which can be selectively removed to allow for the coupling of CINA. nih.gov This approach avoids the need for complex synthetic steps after the peptide has been cleaved from the resin and allows for a fully automated process using commercially available precursors. nih.govresearchgate.netacs.org This integration into automated SPPS protocols makes the generation of peptides modified with this compound a facile and accessible strategy for medicinal chemistry and drug discovery. acs.orgbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization Studies

Elucidation of Molecular Structure and Conformation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Cyanoisonicotinamide, as well as understanding its three-dimensional shape and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure. nih.govmuni.cz

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the integration of the signals reveals the relative number of protons. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~130-140 |

| C3 | ~8.0-8.2 (d) | ~120-125 |

| C4 | - | ~115-120 (CN) |

| C5 | ~8.8-9.0 (d) | ~150-155 |

| C6 | ~8.9-9.1 (s) | ~148-152 |

| C=O | - | ~165-170 |

| NH₂ | ~7.5-8.5 (br s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide correlations between directly bonded nuclei, most commonly ¹H and ¹³C. mdpi.comlibretexts.org In an HSQC spectrum of this compound, cross-peaks would appear at the intersection of the chemical shifts of a proton and the carbon atom to which it is attached. libretexts.orgresearchgate.net This technique is invaluable for definitively assigning the signals in the ¹H and ¹³C spectra to specific atoms within the pyridine (B92270) ring. mdpi.comnih.gov For instance, the proton signal at ~8.0-8.2 ppm would show a correlation to the carbon signal at ~120-125 ppm, confirming the C3-H3 bond.

Table 2: Expected HSQC Correlations for this compound

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| ~8.0-8.2 | ~120-125 | C3-H3 |

| ~8.8-9.0 | ~150-155 | C5-H5 |

| ~8.9-9.1 | ~148-152 | C6-H6 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. libretexts.org This technique is particularly useful for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. tanta.edu.eguwimona.edu.jm For instance, the nitrile (C≡N) group, the amide (C=O and N-H) group, and the aromatic pyridine ring all have distinct vibrational frequencies. nih.govnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | 3400-3100 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C≡N (nitrile) | Stretching | 2240-2220 |

| C=O (amide) | Stretching | 1700-1660 |

| C=C, C=N (aromatic ring) | Stretching | 1600-1450 |

| N-H (amide) | Bending | 1650-1550 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukelte.hu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com For this compound, the presence of the conjugated pyridine ring, the cyano group, and the amide group gives rise to characteristic π → π* and n → π* transitions. cutm.ac.inlibretexts.org The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Pyridine ring, C=O, C≡N | ~200-300 |

| n → π | C=O, N (in ring) | ~270-350 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula and assess the purity of the sample.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight (Monoisotopic) | 147.0433 g/mol |

| Expected m/z of Molecular Ion [M+H]⁺ | 148.0511 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Thermal Analysis Techniques (DTA, TGA)

For instance, studies on nicotinamide show it undergoes melting followed by volatilization. researchgate.net TGA of metal complexes containing nicotinamide or nicotinic acid reveals multi-step decomposition processes, often involving the loss of water molecules followed by the degradation of the organic ligand. banglajol.inforesearchgate.net For example, the thermogravimetric analysis of a cadmium-nicotinamide complex indicated an initial weight loss attributed to surface water, followed by the decomposition of the organic component at higher temperatures, ultimately leaving a residue of the metal oxide. banglajol.info

Based on these related compounds, it can be anticipated that this compound would exhibit a distinct melting point, followed by decomposition at elevated temperatures. The presence of the cyano group might influence the decomposition pathway compared to isonicotinamide (B137802). A hypothetical thermal decomposition profile for this compound is presented below, based on the analysis of its constituent functional groups and related structures.

Table 1: Predicted Thermal Decomposition Events for this compound

| Temperature Range (°C) | Predicted Event | Technique |

|---|---|---|

| 150-250 | Melting | DTA (Endotherm) |

| 250-400 | Initial decomposition (loss of amide/cyano group) | TGA (Weight Loss) |

Note: This table is predictive and based on the thermal behavior of structurally similar compounds.

Specialized Spectroscopic Techniques for Catalysis Research

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a fingerprint of its structure. Although a specific Raman spectrum for this compound was not found in the surveyed literature, its characteristic vibrational modes can be predicted by examining related molecules such as cyanopyridines and nicotinamide. researchgate.netnih.govresearchgate.net

The key vibrational modes for this compound would arise from the pyridine ring, the cyano group (C≡N), and the amide group (-CONH₂).

Pyridine Ring Vibrations: These typically appear in the 1000-1600 cm⁻¹ region. The ring stretching modes are particularly sensitive to substitution and coordination.

Cyano Group (C≡N) Stretching: The C≡N triple bond stretch is a strong and sharp band, typically observed in the 2200-2240 cm⁻¹ region. researchgate.net Its position can shift upon coordination to a metal center.

Amide Group Vibrations: The amide group gives rise to several characteristic bands, including the C=O stretching (Amide I) around 1650-1680 cm⁻¹, the N-H bending (Amide II) around 1580-1620 cm⁻¹, and the N-H stretching modes above 3000 cm⁻¹. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), have been successfully employed to predict the vibrational spectra of related molecules like nicotinamide and cyanopyridines, showing good agreement with experimental data. researchgate.netnih.gov A similar approach could provide a detailed assignment of the vibrational modes of this compound.

Table 2: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3100-3400 | Amide |

| C-H Stretching (aromatic) | 3000-3100 | Pyridine Ring |

| C≡N Stretching | 2200-2240 | Cyano |

| C=O Stretching (Amide I) | 1650-1680 | Amide |

| Ring Stretching | 1500-1600 | Pyridine Ring |

Note: This table is predictive and based on the vibrational analysis of structurally similar compounds.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. It is particularly valuable for studying the coordination environment of metal ions in complexes. While there are no direct XAS studies on this compound itself, the technique is highly relevant for characterizing its metal complexes.

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information on the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing metal atom. For a metal complex of this compound, the XANES spectrum at the metal's absorption edge would be sensitive to the coordination environment created by the ligand.

EXAFS: The EXAFS region provides quantitative information about the local structure, including bond distances and coordination numbers of the neighboring atoms. In a metal complex, EXAFS could be used to determine the precise bond lengths between the metal center and the coordinating atoms of the this compound ligand (e.g., the pyridine nitrogen, amide oxygen, or cyano nitrogen).

Studies on Co(II) complexes with pyridine-based ligands have demonstrated the power of XAS in elucidating their coordination geometry, showing, for instance, whether the structure is a compressed or elongated octahedron. ejournal.by Given that this compound possesses multiple potential donor atoms, XAS would be an invaluable tool for determining its binding mode in various metal complexes.

Cryogenic and In-Situ Measurement Methodologies

Cryogenic and in-situ measurement techniques allow for the study of molecules and their reactions under controlled, often non-ambient, conditions.

Cryogenic Spectroscopy: By cooling samples to very low temperatures (e.g., using liquid nitrogen or helium), thermal broadening of spectral lines is reduced, leading to higher resolution spectra. This can be particularly useful in vibrational spectroscopy (Raman and IR) for resolving closely spaced vibrational modes. Cryogenic action spectroscopy has been used to study the electronic and vibrational properties of isolated ions of complex organic molecules, providing benchmark data free from solvent or matrix effects. rsc.org Applying such techniques to this compound could provide highly detailed information about its intrinsic molecular properties.

In-Situ Measurements: These techniques involve monitoring a chemical system as a reaction or process is occurring. For example, in-situ Raman or XAS could be used to study the coordination of this compound to a metal center in real-time, providing insights into the reaction kinetics and the structure of intermediate species. Operando time-resolved XAS, with its ability to probe the chemical state evolution of working catalysts on a sub-second timescale, would be a powerful tool for investigating the role of this compound-containing catalysts in chemical transformations. nih.gov

These advanced methodologies, while not yet extensively applied to this compound, hold significant promise for a deeper understanding of its structural and reactive properties.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| Isonicotinamide |

| Nicotinic Acid |

| Cadmium-nicotinamide complex |

| Cyanopyridine |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.govcp2k.orgnih.govscispace.com A DFT study on 2-Cyanoisonicotinamide would begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. Functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. nih.govijcce.ac.ir Once the optimized geometry is obtained, various electronic properties such as the distribution of electron density, dipole moment, and electrostatic potential can be calculated to understand charge distribution and potential sites for intermolecular interactions. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. uci.edursc.orgarxiv.orgrsc.org This method is an extension of DFT used to investigate the properties of molecules in their electronically excited states. uci.edursc.org A TD-DFT analysis would predict the molecule's electronic absorption spectrum (UV-Vis spectrum), identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). This information is crucial for applications in photochemistry and materials science. rsc.org

Gauge-Including Atomic Orbital (GIAO) Methods for NMR Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the theoretical prediction of NMR chemical shifts (¹H and ¹³C). rsc.orgrsc.orgimist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the NMR spectrum. imist.maresearchgate.net Comparing these predicted shifts with experimental data serves as a powerful method to confirm the molecular structure and assign spectral peaks. rsc.orgimist.ma

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govmdpi.comchemrxiv.orgpeerj.com An MD simulation of this compound, likely in a solvent like water or DMSO, would reveal its conformational dynamics. This would involve analyzing the rotational freedom around single bonds, identifying the most stable conformers, and understanding how the molecule flexes and moves at a given temperature. Such simulations provide a dynamic picture of the molecule's behavior that is complementary to the static picture from geometry optimization. nih.govpeerj.com

Analysis of Reactivity Descriptors

DFT calculations provide key parameters that act as descriptors of a molecule's chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wuxibiology.commdpi.comresearchgate.netajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. wuxibiology.commdpi.com Conversely, the LUMO is the first orbital that can accept electrons, reflecting the molecule's electrophilic character. wuxibiology.commdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. wuxibiology.commdpi.comnih.gov Analysis of the HOMO and LUMO energy levels and their spatial distribution on the this compound molecule would identify the most probable sites for electrophilic and nucleophilic attack. ajchem-a.com

Computational Mechanistic Studies of Reactions Involving this compound

The reaction of this compound with an N-terminal cysteine residue is a key strategy for forming macrocyclic peptides. nih.gov While detailed computational studies on this specific reaction are not extensively published, the mechanism can be explored theoretically. The reaction involves the nucleophilic attack of the cysteine's thiol group on the electrophilic carbon of the nitrile, followed by an intramolecular attack by the cysteine's amine group.

Given the polar nature of the reactants and the potential for charge separation, a stepwise, zwitterionic mechanism is plausible. nih.gov In such a mechanism, the initial nucleophilic attack could lead to the formation of a zwitterionic intermediate, where a negative charge develops on the nitrogen of the former nitrile group and a positive charge resides on the sulfur or nitrogen of the cysteine residue. The presence of substituents that can stabilize these ionic centers would favor such a pathway. nih.gov Computational modeling, particularly DFT, could be employed to map the reaction pathway, locate transition states, and determine whether such zwitterionic species exist as true intermediates or are part of the transition state structure.

In macrocyclic structures derived from this compound, intramolecular hydrogen bonds play a critical role in defining and stabilizing the three-dimensional conformation. The formation of these non-covalent interactions can shield polar groups, which may improve properties like membrane permeability. rsc.org

Computational methods are essential for analyzing these effects. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the macrocycle, while quantum chemical calculations can quantify the strength and geometry of specific hydrogen bonds. nih.govfip.org For example, in a series of macrocyclic peptide inhibitors of the Zika virus protease, the length of the linker attaching the this compound moiety dramatically influenced inhibitory activity. nih.gov This strong structure-activity relationship suggests that only specific linker lengths allow the macrocycle to adopt a bioactive conformation, which is likely stabilized by a network of intramolecular hydrogen bonds. Computational analysis can identify these persistent hydrogen bonds, providing a structural rationale for the observed experimental activities. nih.gov

Integration of Computational Predictions with Experimental Design

The synergy between computational modeling and experimental work is a cornerstone of modern medicinal chemistry and materials science. researchgate.netjddhs.comjddhs.com This integrated approach accelerates the discovery process by allowing for the rational design of molecules and the prioritization of synthetic targets, saving time and resources. researchgate.net

A clear example of this integration is the development of macrocyclic peptide inhibitors using this compound. nih.gov The initial design concept involved using this compound as a versatile handle for peptide cyclization. To optimize the inhibitory activity against the Zika virus protease, a hypothesis was formed that the macrocyclic ring size would be a critical determinant of efficacy. Based on this, a series of four compounds were designed with systematically varied linker lengths (using Dap, Dab, Orn, and Lys residues).

This design strategy was then executed experimentally. The peptides were synthesized, cyclized, and their inhibitory constants (Ki) were measured. The experimental results provided clear feedback, showing a strong dependence of activity on the linker length, with the shortest linker (Dap) yielding the most potent inhibitor. This iterative cycle of computational design, experimental validation, and subsequent analysis is highly efficient. plos.org It allows researchers to build robust structure-activity relationship (SAR) models that guide the next round of designs for even more potent compounds. jddhs.com

| Compound | Cyclization Linker Amino Acid | Inhibition Constant (Ki) in μM |

|---|---|---|

| 1b | Diaminopropionic acid (Dap) | 0.64 |

| 2b | Diaminobutyric acid (Dab) | 6.2 |

| 3b | Ornithine (Orn) | 14 |

| 4b | Lysine (Lys) | >50 |

Biomedical and Materials Science Applications with Mechanistic Insights

Development of Biologically Active Compounds

The conjugation of 2-cyanoisonicotinamide (CINA) to peptides represents a significant advancement in medicinal chemistry, particularly for the rapid generation of macrocyclic peptides. nih.govacs.orgnih.govacs.org This strategy utilizes a biocompatible "click reaction" between this compound and an N-terminal cysteine residue, which facilitates efficient peptide macrocyclization. nih.govacs.orgnih.govacs.org A key advantage of this method is its compatibility with fully automated solid-phase peptide synthesis, allowing CINA to be attached to various linkers directly on the peptide chain using commercially available precursors. nih.govacs.orgnih.govacs.org This approach streamlines the production of diverse cyclic peptide libraries, which are promising therapeutic candidates due to their improved pharmacokinetic properties compared to linear peptides. nih.govacs.org

The serine protease NS2B-NS3 of the Zika virus (ZiPro) is essential for viral replication, as it cleaves the viral polyprotein into functional units, making it a prime target for antiviral drug development. nih.gov Peptide-based inhibitors derived from the protease's substrate recognition sequence have been explored, and their efficacy is significantly enhanced by cyclization using the this compound conjugation strategy. nih.gov By constraining the peptide's conformation, cyclization can lead to more potent and stable inhibitors. nih.govacs.org

Peptide-Based Therapeutics Utilizing this compound Conjugation

Inhibition of Viral Proteases (e.g., Zika Virus NS2B-NS3 Protease)

Mechanism of Protease Inhibition (e.g., Competitive Inhibition)

Cyclic peptides developed using this compound conjugation and bearing the substrate recognition motif act as competitive inhibitors of the Zika virus NS2B-NS3 protease. nih.gov This mechanism of inhibition was confirmed by kinetic analyses, including Dixon plots. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. Most proteases recognize their substrates in an extended β-strand conformation within the active site. nih.gov The macrocyclization of substrate-derived peptides preorganizes the inhibitor into this extended, binding-competent conformation, thereby reducing the entropic penalty of binding and increasing affinity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Cyclic Peptide Ligands

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of cyclic peptide ligands targeting the Zika protease. nih.gov Research involving a series of cyclic peptides based on the GKRK substrate recognition sequence revealed a strong dependence of inhibitory activity on the nature of the cyclization linker. nih.gov For instance, a remarkable 20-fold increase in inhibition was observed between two compounds that differed by only a single methylene (B1212753) group in their linker, underscoring the high sensitivity of the enzyme to the inhibitor's structure. nih.gov Further optimization studies involving the introduction of hydrophobic D-amino acids into the linker motif have led to the development of numerous inhibitors with Kᵢ values below 5 nM. nih.gov

Influence of Linker Geometry on Inhibitory Activity

The geometry and length of the linker used for cyclization via this compound conjugation have a profound impact on the inhibitory activity of the resulting peptide. nih.govacs.orgnih.gov A study systematically investigated this by creating four analogous cyclic peptides with linkers of varying lengths, derived from Diaminopropionic acid (Dap), Diaminobutyric acid (Dab), Ornithine (Orn), and Lysine (Lys). nih.gov The results clearly demonstrated that inhibitory activity is highly dependent on the linker length, with the shortest and most constrained linker yielding the highest activity. nih.govacs.orgnih.govmonash.eduanu.edu.au The peptide with the Dap-based linker exhibited the most potent inhibition, with a Kᵢ value of 0.64 μM. nih.govacs.orgnih.govmonash.eduanu.edu.au This highlights that proper preorganization of the peptide through an optimal linker geometry is a critical factor for maximizing affinity. nih.gov

| Compound | Linker Base | Linker Description | Inhibition Constant (Kᵢ) in µM |

|---|---|---|---|

| 1b | Dap | Shortest Linker | 0.64 |

| 2b | Dab | Dap + 1 Methylene Group | >13 |

| 3b | Orn | Dab + 1 Methylene Group | >50 |

| 4b | Lys | Orn + 1 Methylene Group | >50 |

Enhanced Affinity and Proteolytic Stability of Constrained Peptides

Constraining peptides into a cyclic structure is a well-established strategy to enhance both binding affinity and metabolic stability. nih.govacs.orgnih.gov Cyclization preorganizes the peptide into a conformation that is favorable for binding, which reduces the entropic penalty upon interaction with the target protein. nih.govacs.orgnih.gov This effect is significant, as demonstrated by the most active cyclic peptide inhibitor of the Zika protease, which displayed an affinity 78 times higher than its linear analogue. nih.govacs.orgnih.govmonash.eduanu.edu.au Furthermore, cyclization significantly improves a peptide's resistance to proteolytic degradation. researchgate.netresearchgate.netrsc.org Proteases typically recognize and cleave flexible, linear peptide chains; the rigidified structure of a cyclic peptide is a much poorer substrate for these enzymes, thus increasing its stability and potential therapeutic utility. nih.gov

Antimicrobial Peptide-Peptide Nucleic Acid (PNA) Conjugates

Targeting Multidrug-Resistant Gram-Negative Bacteria

Peptide-PNA conjugates synthesized using this compound have shown significant potential in combating multidrug-resistant (MDR) Gram-negative bacteria, which are a top priority for the development of new antibiotics. zsmu.edu.uaresearchgate.net These bacteria, such as Acinetobacter baumannii, possess a formidable outer membrane that prevents many antibiotics from reaching their intracellular targets. zsmu.edu.uaresearchgate.net

By conjugating a PNA sequence that targets an essential bacterial gene (e.g., the acyl carrier protein gene, acpP) to a membrane-active antimicrobial peptide like polymyxin, the conjugate can effectively penetrate the bacterial defenses. zsmu.edu.uaresearchgate.net Research has demonstrated that polymyxin-PNA conjugates formed via Cys-CINA chemistry exhibit improved antimicrobial activity against MDR Acinetobacter baumannii compared to unconjugated components. zsmu.edu.uaresearchgate.net This indicates that the peptide acts as an effective carrier, delivering the antisense PNA to its target inside the bacterium. zsmu.edu.uaresearchgate.net

| Conjugate Component | Target Gene | Target Organism | Purpose |

| Polymyxin (Peptide) | - | Acinetobacter baumannii | Membrane penetration carrier |

| PNA (Antisense agent) | acpP | Acinetobacter baumannii | Inhibition of essential gene |

| This compound | - | - | Linker for conjugation |

Conjugation for Antisense Oligonucleotide Delivery

The Cys-CINA conjugation method serves as a robust platform for the delivery of antisense oligonucleotides like PNA. zsmu.edu.uaresearchgate.net Antisense therapy aims to silence gene expression by introducing a short nucleic acid sequence that binds to a specific mRNA, preventing its translation into a protein. acs.org The effectiveness of this approach relies heavily on the successful delivery of the antisense agent into the target cells. acs.org

The conjugation strategy utilizing this compound provides an efficient means to link these antisense oligonucleotides to carrier molecules, such as antimicrobial peptides, that can facilitate transport across cellular membranes. zsmu.edu.uaresearchgate.net This method is considered a significant advancement over previous techniques that were limited by high costs or resulted in conjugates with poor aqueous solubility. zsmu.edu.uaresearchgate.net The biocompatible nature of the Cys-CINA click reaction makes it a promising tool for the development of novel antisense antimicrobials and other targeted genetic therapies. zsmu.edu.uaresearchgate.netnih.gov

Pyridine (B92270) and its derivatives are a class of heterocyclic nitrogenous compounds that are recognized as important pharmacophores in the development of anticancer drugs. nih.govmdpi.com Several approved anticancer drugs, such as Sorafenib and Regorafenib, feature a pyridine core structure. mdpi.com While research specifically detailing the anticancer activity of this compound is limited, studies on closely related pyridine and cyanopyridine derivatives highlight the therapeutic potential of this chemical class.

Research into various synthetic pyridine derivatives has demonstrated a range of anticancer activities against numerous human tumor cell lines. For example, certain 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamide derivatives, which contain a cyano group attached to a heterocyclic system, have been identified to selectively inhibit the growth of CNS, kidney, and breast cancer cell lines. zsmu.edu.ua Similarly, studies on 2-phenylacrylonitrile derivatives, which also feature a critical cyano group, have yielded compounds with potent inhibitory activity against cancer cells by targeting tubulin polymerization. nih.gov These findings suggest that the pyridine ring, often in combination with a cyano group, serves as a valuable scaffold for designing novel anticancer agents. The mechanisms of action for these derivatives are diverse, including the inhibition of kinases like VEGFR-2, cell cycle arrest, and the induction of apoptosis. nih.govmdpi.comanu.edu.au

| Pyridine Derivative Class | Cancer Cell Lines Inhibited | Potential Mechanism of Action |

| Thiazolidinone-based cyano derivatives | CNS, Kidney, Breast Cancer | Selective growth inhibition |

| 2-Phenylacrylonitrile derivatives | HCT116 (Colon), BEL-7402 (Liver) | Tubulin polymerization inhibition |

| General Pyridine-Ureas | MCF-7 (Breast) | VEGFR-2 inhibition |

| Novel Pyridine Derivatives | SKOV3, A2780 (Ovarian) | HDAC6 inhibition, G0/G1 cell cycle arrest |

Catalysis and Materials Functionalization

Beyond its biomedical uses, the chemical properties of this compound make it relevant to the fields of materials science and heterogeneous catalysis, particularly in the modification of solid supports.

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are widely used as catalyst supports, adsorbents, and drug delivery vehicles due to their high surface area, large pore volume, and well-defined, ordered pore structures. mdpi.comrsc.org To enhance their functionality, the silica surfaces are often modified with organic groups. rsc.orgmdpi.com This functionalization can be achieved through two primary methods: post-synthesis grafting, where organic molecules are attached to the surface of the pre-formed silica, and co-condensation, where the silica source and an organosilane are condensed together. mdpi.com

While direct functionalization of MCM-41 or SBA-15 with this compound is not extensively documented, the established chemistries for modifying these materials provide a clear pathway for its incorporation. A common strategy is to first functionalize the silica surface with amino groups using reagents like 3-aminopropyltriethoxysilane (APTES). mdpi.com These surface amino groups could then be reacted with the carboxylic acid of 2-cyanoisonicotinic acid to form a stable amide bond, thereby tethering the cyano-pyridine moiety to the silica support. This would create a functionalized material where the reactive nitrile group is available for further chemical transformations or for acting as a ligand.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry because it allows for easy separation and recycling of the catalyst. stanford.edu Immobilizing homogeneous catalysts onto solid supports like MCM-41 or SBA-15 is a key strategy for creating effective heterogeneous catalysts. mdpi.comrsc.org

The functionalization of mesoporous silica with moieties like this compound is directly relevant to this goal. Once anchored to the silica surface, the pyridine nitrogen and the amide group of this compound can act as ligands to coordinate with and immobilize catalytically active metal centers (e.g., palladium, copper, silver). mdpi.comnih.gov This creates discrete, well-defined active sites within the porous structure of the silica. Such an immobilized catalyst could be used in various chemical transformations, combining the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous system. mdpi.comrsc.org The ordered pores of supports like SBA-15 can also impart shape selectivity to the catalytic reaction, further enhancing its utility. rsc.org

Functionalization of Mesoporous Silica Supports (e.g., MCM-41, SBA-15)

Stabilization of Metal Nanoparticles (e.g., Cobalt Nanoparticles)

The stabilization of metal nanoparticles is crucial for preventing their aggregation and maintaining their catalytic activity and other desired properties. Organic ligands are often employed to cap the nanoparticle surface, providing steric or electrostatic stabilization. While direct studies focusing on the use of this compound for the stabilization of cobalt nanoparticles are not extensively documented in the reviewed literature, research on the closely related compound, isonicotinamide (B137802), offers valuable insights into the potential mechanisms.

Isonicotinamide has been utilized as a capping agent to stabilize cobalt nanoparticles. In these systems, the pyridine nitrogen and the amide group of isonicotinamide can coordinate with the surface of the cobalt nanoparticles. This coordination passivates the surface, preventing the nanoparticles from agglomerating. The choice of capping agent is critical as it influences the size, shape, and catalytic performance of the resulting nanoparticles. For instance, the use of a capping agent can lead to the formation of monodisperse and stable nanoparticles with enhanced catalytic activity.

While isonicotinamide provides a model for understanding how similar pyridine-based ligands might function, it is important to note that the presence of the cyano group in this compound could introduce different electronic and steric effects, potentially altering its coordination behavior and stabilizing efficiency. Further research is needed to specifically elucidate the role and effectiveness of this compound in the stabilization of cobalt and other metal nanoparticles.

Interactive Table: Factors in Nanoparticle Stabilization

| Stabilizing Factor | Description | Potential Influence of this compound |

| Coordination | The binding of the ligand to the nanoparticle surface through atoms with lone pair electrons. | The pyridine nitrogen and amide group could coordinate to the metal surface. The cyano group might also participate in coordination. |

| Steric Hindrance | The physical bulk of the ligand preventing nanoparticles from approaching each other. | The size and conformation of the this compound molecule would provide a steric barrier. |

| Electronic Effects | The influence of the ligand's electronic properties on the nanoparticle's surface chemistry. | The electron-withdrawing nature of the cyano group could affect the electronic properties of the nanoparticle surface. |

| Solvent Interaction | The interplay between the solvent, the ligand, and the nanoparticle surface. | The solubility and interaction of this compound with the chosen solvent would be a critical parameter. |

Role in Enzyme Immobilization and Biocatalysis Systems

Enzyme immobilization is a process in which enzymes are confined or localized in a defined region of space with retention of their catalytic activities. This technique is of paramount importance in industrial biocatalysis as it offers several advantages over the use of free enzymes in solution, including enhanced stability, easy separation of the enzyme from the product, and the potential for continuous operation and reuse of the biocatalyst. Common methods for enzyme immobilization include adsorption, covalent bonding, entrapment, and cross-linking.

A thorough review of the scientific literature did not yield specific studies detailing the application of this compound as a material or linker for the direct immobilization of enzymes in biocatalysis systems.

However, it is noteworthy that this compound has been utilized in a related but distinct area of biochemical research. Specifically, it has been employed in a biocompatible "click" reaction with N-terminal cysteine residues to facilitate the rapid and efficient synthesis of macrocyclic peptides. nih.govnih.gov These cyclic peptides have been investigated as potent inhibitors for enzymes, such as the Zika virus protease. nih.govnih.gov This application, while significant in medicinal chemistry for drug discovery, involves the synthesis of enzyme inhibitors rather than the immobilization of enzymes for biocatalytic processes.

The principles of enzyme immobilization often rely on the functional groups present on the support material and the enzyme surface. For instance, covalent immobilization involves the formation of a stable chemical bond between the enzyme and the support. Materials with functional groups such as amines, carboxylic acids, or aldehydes are often used for this purpose. While this compound possesses a cyano and an amide group, its direct use as a support material or a cross-linking agent for enzyme immobilization has not been reported.

Interactive Table: Common Enzyme Immobilization Techniques

| Immobilization Method | General Principle |

| Adsorption | Enzymes are physically adsorbed onto the surface of a support material via weak interactions like van der Waals forces or hydrogen bonds. |

| Covalent Bonding | Stable covalent bonds are formed between the functional groups of the enzyme and the support material. |

| Entrapment | Enzymes are physically confined within a polymeric network or a membrane, allowing the substrate and product to diffuse but retaining the enzyme. |

| Cross-linking | Enzymes are linked to each other using a bifunctional reagent, forming large, insoluble aggregates. |

Defect Engineering in Nanomaterials for Enhanced Catalysis

Defect engineering is a strategic approach in materials science that involves the intentional creation of defects within the crystal structure of a nanomaterial to modulate its physical and chemical properties. mdpi.com Defects, which can be categorized as point defects (e.g., vacancies, interstitials) or extended defects (e.g., dislocations, grain boundaries), can significantly alter the electronic structure and surface reactivity of a material. mdpi.com In the context of catalysis, these defects can act as highly active sites, enhancing the adsorption of reactants and facilitating catalytic transformations. mdpi.com

The introduction of defects can create unsaturated coordination sites on the catalyst surface, which are generally more reactive than the fully coordinated sites in a perfect crystal lattice. mdpi.com This can lead to improved catalytic activity, selectivity, and stability. Various methods are employed to introduce defects into nanomaterials, including thermal annealing, plasma treatment, and chemical etching.

A comprehensive search of the existing scientific literature did not reveal any specific research that documents the use of this compound in the process of defect engineering in nanomaterials for enhanced catalysis. The role of organic molecules in defect engineering is typically associated with their use as structure-directing agents during synthesis or as etchants to create surface vacancies. There is no current evidence to suggest that this compound is employed in such a capacity.

The field of defect engineering is an active area of research with significant potential for developing next-generation catalysts for a wide range of applications, including energy conversion and environmental remediation. mdpi.com Future studies may explore the potential of various organic compounds, possibly including derivatives of this compound, in the controlled creation of defects in nanomaterials.

Interactive Table: Types of Defects in Nanomaterials

| Defect Type | Description |

| Point Defects | Localized defects at a single lattice site. |

| Vacancy | An atom is missing from its regular lattice position. |

| Interstitial | An atom occupies a site between regular lattice points. |

| Extended Defects | Defects that extend over a larger area of the crystal structure. |

| Dislocations | Regions where the crystal lattice is distorted. |

| Grain Boundaries | Interfaces where two crystals with different orientations meet. |

Future Research Directions

Advancements in Synthetic Methodologies for Complex Analogs

The development of novel and efficient synthetic routes to complex analogs of 2-cyanoisonicotinamide is a cornerstone of future research. A key area of advancement lies in the synthesis of macrocyclic peptides, where this compound plays a crucial role in cyclization strategies. nih.govresearchgate.netnih.govresearchgate.net

Recent studies have demonstrated a facile and automatable approach for peptide macrocyclization through the selective reaction of this compound with an N-terminal cysteine residue. nih.govresearchgate.netnih.govresearchgate.net This method, which can be performed directly on the peptide chain during solid-phase synthesis, circumvents the need for complex, multi-step procedures and the handling of hazardous reagents often associated with the synthesis of similar cyclic peptides. nih.gov The process utilizes commercially available precursors, making it a cost-effective and efficient strategy for generating libraries of macrocyclic peptide analogs. nih.govresearchgate.netnih.govresearchgate.net

Future research will likely focus on expanding the diversity of these macrocyclic peptides by incorporating a wider range of non-canonical amino acids and linker moieties. The ability to readily attach different linkers to this compound during solid-phase synthesis allows for the systematic exploration of how linker length and composition affect the biological activity of the resulting macrocycles. nih.govresearchgate.netnih.govresearchgate.net This will be instrumental in developing potent and selective inhibitors for a variety of biological targets.

Table 1: Comparison of Synthetic Approaches for this compound Analogs

| Synthetic Approach | Key Features | Advantages | Challenges |

| Solid-Phase Macrocyclization | Reaction of resin-bound peptide with this compound. | Fully automatable, high-throughput, cost-effective. | Limited to peptides with an N-terminal cysteine. |

| Solution-Phase Ligation | Bimolecular reaction of peptide fragments in solution. | Versatile for ligating different molecular fragments. | Lower yields, requires purification of precursors. |

In-Depth Mechanistic Studies of Novel Reactivities

A thorough understanding of the reaction mechanisms involving this compound is critical for optimizing existing applications and discovering new reactivities. The primary reaction that has been exploited is the biocompatible "click" reaction with N-terminal cysteine residues to form macrocyclic peptides. nih.govresearchgate.netnih.govresearchgate.net

This reaction proceeds through a selective and efficient conjugation, highlighting the unique reactivity of the 2-cyano group on the isonicotinamide (B137802) scaffold. Mechanistic studies have indicated that this reaction is highly favorable and can proceed under mild, biocompatible conditions, making it suitable for applications in biological systems. nih.gov

Future in-depth mechanistic studies should aim to explore the reactivity of this compound with other nucleophiles beyond cysteine. Investigating its potential for cycloaddition reactions, for example, could open up new avenues for the synthesis of novel heterocyclic systems. Furthermore, detailed kinetic and computational studies of the known cysteine conjugation will provide a deeper understanding of the transition states and intermediates involved, which can inform the design of more efficient and selective reactions. The influence of substituents on the isonicotinamide ring on the reactivity of the cyano group is another area ripe for exploration, which could lead to the development of "tunable" this compound reagents with tailored reactivity profiles.

Rational Design of Targeted Therapeutics and Advanced Materials

The rational design of molecules based on the this compound scaffold holds immense promise for the development of both targeted therapeutics and advanced materials.

In the realm of therapeutics, the primary success has been the development of potent peptide inhibitors of the Zika virus protease (NS2B-NS3). nih.govresearchgate.netnih.govresearchgate.net By incorporating this compound into a peptide sequence that mimics the natural substrate of the protease, researchers have created macrocyclic inhibitors with significantly enhanced affinity and metabolic stability compared to their linear counterparts. nih.govresearchgate.netnih.govresearchgate.net The inhibitory activity of these compounds was found to be highly dependent on the length of the linker used for cyclization, with the shortest linker yielding the highest potency. nih.govresearchgate.netnih.govresearchgate.net

Future efforts in therapeutic design will involve applying this macrocyclization strategy to other protease targets implicated in various diseases. Furthermore, the this compound moiety itself could be explored as a pharmacophore for interacting with other enzyme classes. Structure-based drug design, guided by X-ray crystallography and computational modeling, will be instrumental in designing novel inhibitors with high specificity and efficacy.

While the application of this compound in advanced materials is a less explored area, its rigid, aromatic structure and the presence of versatile functional groups (cyano and amide) make it an attractive building block for the construction of functional materials. For instance, it could be incorporated as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyridine (B92270) ring and the amide group, along with the cyano group, could coordinate to metal centers, leading to materials with interesting porous structures, catalytic properties, or sensing capabilities. The potential for post-synthetic modification of the cyano group within these materials could also be exploited to introduce new functionalities.

Integration of Multiscale Computational Approaches with Experimental Validation

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and optimization of this compound-based molecules. Multiscale computational approaches, ranging from quantum mechanics (QM) to molecular dynamics (MD) simulations, can provide invaluable insights that guide experimental work.

For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to study the reaction mechanism of this compound with cysteine in the active site of an enzyme, providing a detailed picture of the electronic and structural changes that occur during the reaction. researchgate.netchemrxiv.orgchemrxiv.org This level of detail is often inaccessible through experimental methods alone.

Molecular dynamics simulations are particularly powerful for studying the conformational dynamics of macrocyclic peptides derived from this compound. researchgate.netfrontiersin.org These simulations can predict the preferred conformations of the macrocycles in solution and when bound to their biological targets, which is critical for understanding their structure-activity relationships. For example, MD simulations can help to understand how the linker length in the Zika virus protease inhibitors affects the preorganization of the peptide for binding. nih.gov

A key aspect of future research will be the tight integration of these computational predictions with experimental validation. For example, predicted binding modes from docking and MD simulations can be confirmed by X-ray crystallography or cryo-electron microscopy. nih.gov Similarly, computationally predicted reaction mechanisms can be validated through kinetic studies and the characterization of reaction intermediates. This iterative cycle of prediction and validation will be essential for the rational design of the next generation of therapeutics and materials based on this compound.

Q & A

Q. Methodological Guidance :

-

Variable Testing : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor yield using high-performance liquid chromatography (HPLC). For example:

Parameter Tested Range Optimal Condition Yield (%) Temperature (°C) 60–120 90 78 Solvent DMF, THF, MeCN MeCN 82 Catalyst (mol%) 1–5 3 85 -

Characterization : Confirm purity via -NMR, -NMR, and FT-IR, ensuring spectral matches with literature data. Include detailed experimental protocols in supplementary materials to enable reproducibility .

Basic: What characterization techniques are critical for verifying this compound’s structural identity and purity?

Q. Methodological Guidance :

- Core Techniques :

- Spectroscopy : Use -NMR to confirm cyano group integration and -NMR to verify carbonyl resonance.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]).

Basic: What strategies ensure a rigorous literature review for this compound-related studies?

Q. Methodological Guidance :

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science, using Boolean operators (e.g., "this compound AND synthesis NOT industrial").

- Inclusion Criteria : Filter studies with full experimental details, peer-reviewed status, and reproducibility claims. Exclude non-academic sources (e.g., patents, vendor catalogs).

- Synthesis Tables : Compile reaction conditions and yields from 10+ studies to identify trends or gaps .